A1AR antagonist 5

Catalog No.
S6404644
CAS No.
M.F
C17H15ClN4O
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A1AR antagonist 5

Product Name

A1AR antagonist 5

IUPAC Name

5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)

InChI Key

DWHZEYYOVXBBBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl

The exact mass of the compound 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is 326.0934388 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adenosine A1 receptor antagonist 5, often referred to as A1AR antagonist 5, is a compound that selectively inhibits the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes. The A1 adenosine receptor plays a crucial role in modulating neurotransmission, cardiac function, and renal blood flow. Antagonists of this receptor are of significant interest in pharmacology due to their potential therapeutic applications in conditions such as heart failure, neuropathic pain, and other disorders associated with adenosine signaling.

The chemical structure of A1AR antagonist 5 typically involves a pyrimidine or purine backbone with various substituents that enhance its binding affinity and selectivity for the A1 receptor. The synthesis of this compound often involves nucleophilic substitution reactions or coupling reactions where specific amines or acids are introduced to modify the core structure. For example, reactions involving 5-amino-4,6-dichloropyrimidine can lead to the formation of derivatives with improved pharmacological properties .

A1AR antagonist 5 exhibits significant biological activity by blocking the effects of adenosine at the A1 receptor. This blockade can lead to increased neurotransmitter release and enhanced cardiac output. Experimental studies have shown that compounds like A1AR antagonist 5 can alleviate symptoms in models of neuropathic pain by reversing the effects of adenosine-induced hyperalgesia. The antagonistic action on the A1 receptor has also been linked to neuroprotective effects and improved renal function during ischemic events .

The synthesis of A1AR antagonist 5 typically follows a multi-step process:

  • Starting Material: The synthesis often begins with commercially available pyrimidine derivatives.
  • Substitution Reactions: Chlorination or bromination reactions are performed to introduce halogen atoms that can later be replaced with amines or other functional groups.
  • Amine Coupling: The introduction of amines is facilitated by using coupling agents such as triethylamine to enhance reactivity.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to isolate the desired compound from by-products.

These methods ensure high yields and purity of the final product, which is essential for biological testing .

A1AR antagonist 5 has several potential applications in medicinal chemistry and pharmacology:

  • Cardiovascular Diseases: It may be used to treat heart failure by improving cardiac contractility and reducing bradycardia associated with adenosine signaling.
  • Neuropathic Pain Management: Its ability to block A1 receptors can mitigate pain responses in chronic pain models.
  • Neuroprotection: Research suggests that antagonizing the A1 receptor may provide protective effects against neuronal damage during ischemic events .

Interaction studies involving A1AR antagonist 5 have demonstrated its binding affinity for the A1 receptor through various assays such as radioligand binding assays and functional cAMP assays. These studies reveal that the compound exhibits high selectivity for the A1 receptor over other adenosine receptors (A2A, A2B, and A3), which is critical for minimizing side effects associated with broader-spectrum adenosine antagonism. Molecular dynamics simulations further elucidate the binding interactions at the atomic level, providing insights into how structural modifications can enhance efficacy .

Several compounds share structural similarities with A1AR antagonist 5, each exhibiting unique pharmacological profiles:

Compound NameStructure TypeSelectivity for A1 ReceptorNotable Effects
5'-Chloro-5'-deoxy-(±)-ENBANucleoside derivativeHighAnalgesic effects in neuropathic pain models
RolofyllinePurine derivativeHighUsed in acute heart failure treatment
TonapofyllinePurine derivativeModerateCardioprotective effects
C8 and C9 (from recent studies)Triazole derivativesHighDual antagonistic activity on both A1 and A2A receptors

A1AR antagonist 5 stands out due to its specific binding profile and therapeutic potential in managing conditions related to excessive adenosine signaling, making it a valuable candidate for further research and development in pharmacology.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.0934388 g/mol

Monoisotopic Mass

326.0934388 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-25-2023

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